

Unveiling the Action of Veonetinib (Elzovantinib/TPX-0022): A Technical Guide

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For Immediate Release

San Diego, CA – **Veonetinib**, also known as elzovantinib and TPX-0022, is an orally bioavailable, multi-targeted kinase inhibitor demonstrating significant potential in the treatment of various cancers. This technical guide provides an in-depth overview of its mechanism of action, supported by preclinical and clinical data, for researchers, scientists, and drug development professionals.

Core Mechanism: A Three-Pronged Attack on Cancer Signaling

Veonetinib functions as a potent inhibitor of three key tyrosine kinases that are frequently overexpressed or mutated in a variety of tumors: MET, CSF1R, and SRC.[1] By targeting these kinases, **veonetinib** disrupts critical signaling pathways involved in tumor cell proliferation, survival, invasion, metastasis, and modulation of the tumor microenvironment.[1][2]

Table 1: Kinase Inhibition Profile of **Veonetinib** (Elzovantinib/TPX-0022)



Target Kinase	Enzymatic IC50 (nM)	Cellular IC50 (nM)	Reference
MET	0.14	~1-3 (in SNU-5 and MKN-45 cells)	[3][4]
CSF1R	0.76	<3 (autophosphorylation in Ba/F3 ETV6- CSF1R cells)	[4]
SRC	0.12	Not explicitly stated	[3][4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

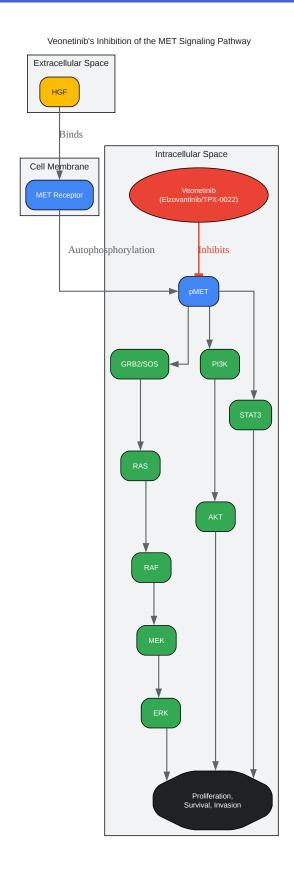
Dissecting the Signaling Cascades: How Veonetinib Works

Veonetinib's efficacy stems from its ability to simultaneously block multiple oncogenic signaling pathways.

MET Inhibition: Halting Tumor Growth and Spread

The MET receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), or through genetic alterations (e.g., MET exon 14 skipping mutations, amplification), triggers a cascade of downstream signaling.[1] This leads to increased cell growth, proliferation, survival, and invasion. **Veonetinib** effectively inhibits MET autophosphorylation and subsequently suppresses the activation of key downstream effectors, including the STAT3, ERK, and AKT pathways.[3]





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Caption: Veonetinib inhibits MET autophosphorylation.

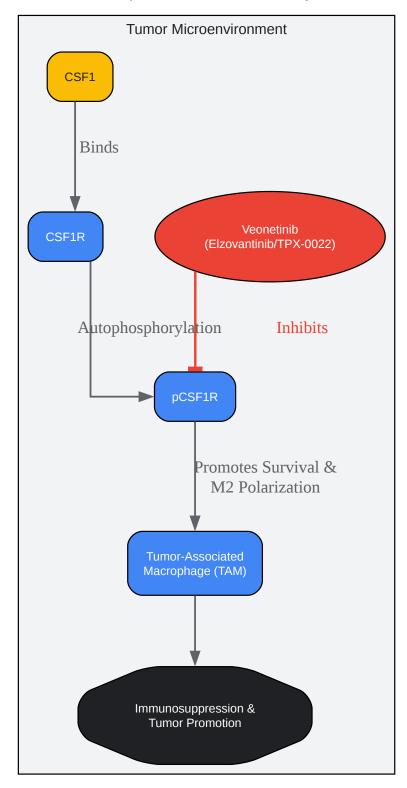


CSF1R Inhibition: Remodeling the Tumor Microenvironment

The Colony-Stimulating Factor 1 Receptor (CSF1R) is primarily expressed on macrophages, including tumor-associated macrophages (TAMs).[1] Activation of CSF1R by its ligand, CSF1, promotes the differentiation and survival of TAMs, which often contribute to an immunosuppressive tumor microenvironment that fosters tumor growth.[2] Preclinical studies have shown that **veonetinib**'s inhibition of CSF1R leads to a reduction in TAMs and a shift towards a more anti-tumor M1 macrophage phenotype, thereby promoting an anti-tumor immune response.[5]



Veonetinib's Impact on the CSF1R Pathway and TAMs



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Caption: Veonetinib inhibits CSF1R in TAMs.



SRC Inhibition: A Dual Impact on Tumor Cells and Microenvironment

SRC is a non-receptor tyrosine kinase that acts as a key downstream mediator of MET signaling and is also involved in various other oncogenic pathways.[6] Its inhibition by **veonetinib** likely contributes to the overall anti-tumor effect by further dampening signals that promote cell proliferation, motility, and survival.

Preclinical and Clinical Evidence

In vitro studies have demonstrated **veonetinib**'s potent inhibition of cell growth in cancer cell lines dependent on MET and CSF1R signaling.[3][4] For instance, in a Ba/F3 cell model engineered to express an ETV6-CSF1R fusion protein, **veonetinib** inhibited cell growth with an IC50 of 14 nM.[5]

In vivo studies using xenograft models have shown significant tumor growth inhibition. In a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC), oral administration of **veonetinib** resulted in 85% tumor regression.[3] Furthermore, in a syngeneic mouse model, **veonetinib** treatment not only inhibited tumor growth but also led to an increase in cytotoxic CD8+ T cells within the tumor microenvironment, highlighting its immunomodulatory effects.[2]

The Phase 1 SHIELD-1 clinical trial (NCT03993873) has provided initial evidence of **veonetinib**'s clinical activity and a manageable safety profile in patients with advanced solid tumors harboring MET genetic alterations.[7][8]

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize the mechanism of action of **veonetinib** are outlined below.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **veonetinib** against target kinases.

Materials:



- Recombinant human MET, CSF1R, and SRC kinase domains
- ATP and appropriate peptide substrate
- Veonetinib (elzovantinib/TPX-0022)
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- · 384-well plates
- Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection system
- Plate reader

Method:

- Prepare a serial dilution of **veonetinib** in DMSO.
- In a 384-well plate, add the kinase, peptide substrate, and veonetinib at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol.
- Calculate the percent inhibition for each veonetinib concentration relative to a no-inhibitor control.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Phosphorylation Assay (Western Blot)

Objective: To assess the effect of **veonetinib** on the phosphorylation of MET, CSF1R, and their downstream signaling proteins in cancer cell lines.



Materials:

- Cancer cell lines with MET or CSF1R alterations (e.g., SNU-5, MKN-45, Ba/F3 ETV6-CSF1R)
- Cell culture medium and supplements
- Veonetinib (elzovantinib/TPX-0022)
- HGF or CSF1 ligand
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies against phospho-MET, total MET, phospho-CSF1R, total CSF1R, phospho-STAT3, total STAT3, phospho-ERK, total ERK, phospho-AKT, and total AKT.
- Secondary antibodies (HRP-conjugated)
- Chemiluminescent substrate
- Western blotting equipment and reagents

Method:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Starve the cells in serum-free medium for 4-6 hours.
- Pre-treat the cells with various concentrations of veonetinib for a specified time (e.g., 2 hours).
- Stimulate the cells with the appropriate ligand (HGF or CSF1) for a short period (e.g., 15 minutes).
- Wash the cells with ice-cold PBS and lyse them.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.



- Block the membrane and probe with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To measure the effect of **veonetinib** on the viability and proliferation of cancer cells.

Materials:

- Cancer cell lines
- 96-well plates
- Veonetinib (elzovantinib/TPX-0022)
- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- Solubilization solution (for MTT)
- Plate reader

Method:

- Seed cells in a 96-well plate at a predetermined density.
- Allow the cells to attach overnight.
- Treat the cells with a serial dilution of veonetinib for a specified period (e.g., 72 hours).
- For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at 570 nm.
- For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate for a short period, and measure the luminescence.
- Calculate the percentage of cell viability relative to the vehicle-treated control.



• Determine the IC50 value from the dose-response curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of **veonetinib** in a preclinical animal model.

Materials:

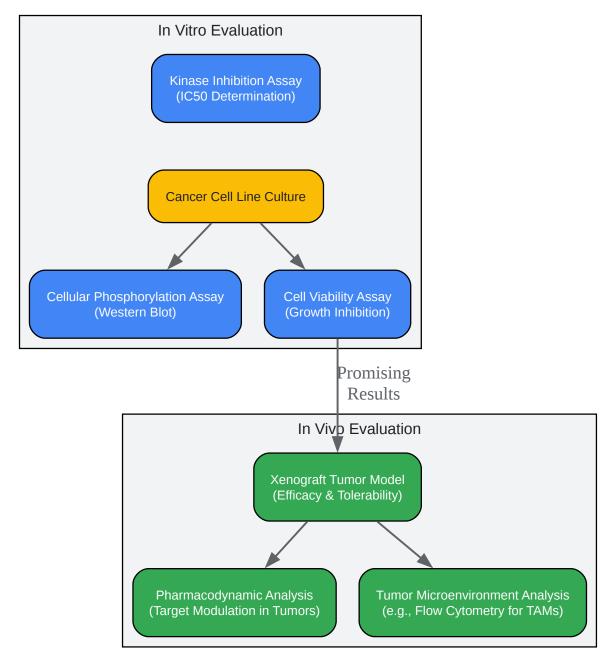
- Immunocompromised mice (e.g., nude or SCID)
- Cancer cells or patient-derived tumor fragments
- Veonetinib (elzovantinib/TPX-0022) formulated for oral administration
- Vehicle control
- · Calipers for tumor measurement

Method:

- Implant cancer cells or tumor fragments subcutaneously into the flank of the mice.
- Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer veonetinib or vehicle control orally, once or twice daily, for the duration of the study.
- Measure the tumor volume with calipers 2-3 times per week.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).



General Experimental Workflow for Veonetinib Evaluation



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Caption: Workflow for preclinical evaluation.

Conclusion



Veonetinib (elzovantinib/TPX-0022) is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action that involves the potent and simultaneous inhibition of MET, CSF1R, and SRC. This multifaceted approach not only directly targets tumor cell growth and survival but also favorably modulates the tumor immune microenvironment. The preclinical and initial clinical data strongly support its continued development as a novel therapeutic agent for cancers with alterations in the MET signaling pathway. Further investigation into its clinical efficacy and the identification of predictive biomarkers will be crucial in realizing its full therapeutic potential.

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